molecular formula C23H15Br2NO2 B573264 N-Trityl-2,3-dibromomaleimide CAS No. 160989-35-5

N-Trityl-2,3-dibromomaleimide

Cat. No.: B573264
CAS No.: 160989-35-5
M. Wt: 497.186
InChI Key: FGDKRGOBBHAODC-UHFFFAOYSA-N
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Description

N-Trityl-2,3-dibromomaleimide is a chemical compound with the molecular formula C23H15Br2NO2 It is a derivative of maleimide, characterized by the presence of two bromine atoms and a trityl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Trityl-2,3-dibromomaleimide typically involves the bromination of N-Tritylmaleimide. The reaction is carried out by treating N-Tritylmaleimide with bromine in an appropriate solvent, such as chloroform or carbon tetrachloride, under controlled conditions. The reaction proceeds via electrophilic addition of bromine to the double bond of the maleimide ring, resulting in the formation of the dibrominated product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the concentration of reactants to achieve efficient bromination.

Chemical Reactions Analysis

Types of Reactions: N-Trityl-2,3-dibromomaleimide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted maleimides.

    Reduction Reactions: The compound can be reduced to form N-Trityl-2,3-dihydromaleimide using reducing agents like sodium borohydride.

    Oxidation Reactions: Oxidation of this compound can yield N-Trityl-2,3-dibromomaleic anhydride.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Reduction Reactions: Conducted in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Oxidation Reactions: Performed using oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products:

  • Substituted maleimides
  • N-Trityl-2,3-dihydromaleimide
  • N-Trityl-2,3-dibromomaleic anhydride

Scientific Research Applications

N-Trityl-2,3-dibromomaleimide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various functionalized maleimides and related compounds.

    Biology: Employed in the study of protein conjugation and labeling due to its ability to react with thiol groups in proteins.

    Medicine: Investigated for its potential use in the development of drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of polymers and materials with specific properties, such as thermal stability and fluorescence.

Comparison with Similar Compounds

N-Trityl-2,3-dibromomaleimide can be compared with other similar compounds, such as:

  • N-Phenyl-2,3-dibromomaleimide
  • N-Cyclohexyl-2,3-dibromomaleimide
  • N-Methyl-2,3-dibromomaleimide

Uniqueness:

  • The presence of the trityl group in this compound provides enhanced steric protection and stability compared to other N-substituted dibromomaleimides.
  • The compound exhibits unique reactivity towards nucleophiles, making it a valuable tool in protein conjugation and labeling studies.

Properties

IUPAC Name

3,4-dibromo-1-tritylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Br2NO2/c24-19-20(25)22(28)26(21(19)27)23(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDKRGOBBHAODC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=O)C(=C(C4=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661728
Record name 3,4-Dibromo-1-(triphenylmethyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160989-35-5
Record name 3,4-Dibromo-1-(triphenylmethyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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